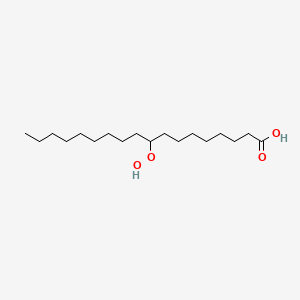
9-Hydroperoxyoctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroperoxyoctadecanoic acid typically involves the oxidation of octadecanoic acid. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, to introduce the hydroperoxide group at the desired position. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where octadecanoic acid is reacted with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 9-Hydroperoxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 9-oxo-octadecanoic acid.
Reduction: Reduction of the hydroperoxide group can yield 9-hydroxy-octadecanoic acid.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
- 9-oxo-octadecanoic acid
- 9-hydroxy-octadecanoic acid
- Various substituted derivatives
Scientific Research Applications
9-Hydroperoxyoctadecanoic acid has several applications in scientific research:
- Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
- Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular membranes.
- Medicine: Research is ongoing to explore its potential as a biomarker for oxidative stress-related diseases.
- Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Hydroperoxyoctadecanoic acid involves its ability to undergo redox reactions. The hydroperoxide group can participate in electron transfer processes, leading to the formation of reactive oxygen species (ROS). These ROS can interact with cellular components, such as lipids, proteins, and nucleic acids, leading to oxidative damage. The compound’s reactivity with ROS makes it a valuable tool for studying oxidative stress and its effects on biological systems.
Comparison with Similar Compounds
- 9-Hydroxy-octadecanoic acid
- 9-oxo-octadecanoic acid
- 13-Hydroperoxyoctadecanoic acid
Comparison:
- 9-Hydroperoxyoctadecanoic acid vs. 9-Hydroxy-octadecanoic acid: The former has a hydroperoxide group, making it more reactive and capable of generating ROS, while the latter has a hydroxyl group, making it less reactive.
- This compound vs. 9-oxo-octadecanoic acid: The hydroperoxide group in this compound can be further oxidized to form the oxo group in 9-oxo-octadecanoic acid.
- This compound vs. 13-Hydroperoxyoctadecanoic acid: Both compounds have hydroperoxide groups, but at different positions on the carbon chain, leading to differences in their reactivity and biological effects.
Properties
CAS No. |
45266-55-5 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
9-hydroperoxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h17,21H,2-16H2,1H3,(H,19,20) |
InChI Key |
MFKSJJRHFQTBDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


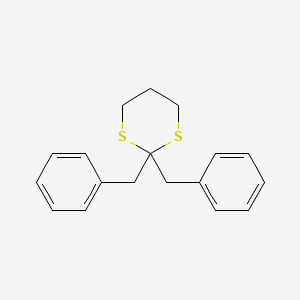
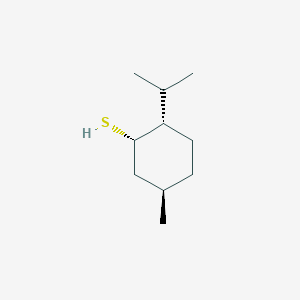
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
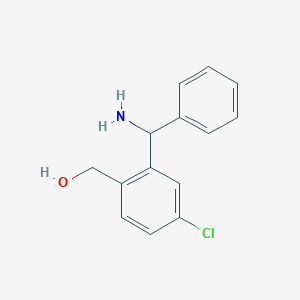

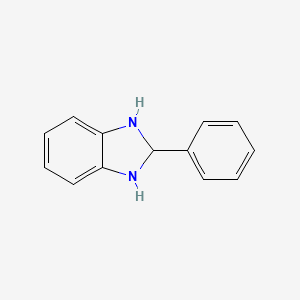
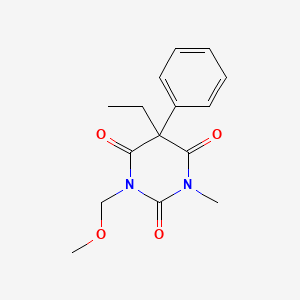
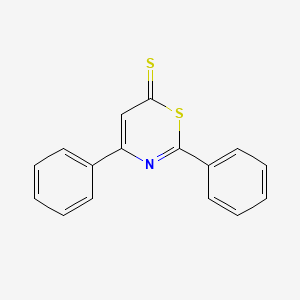
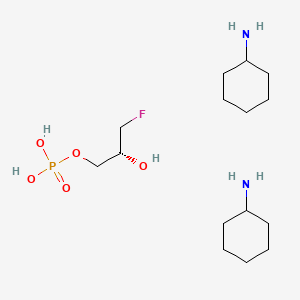
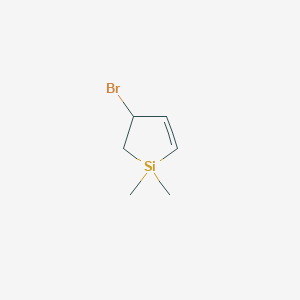
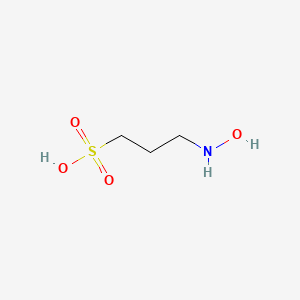
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
